Cyanine 5 Bihexanoic Acid Dye, Potassium Salt
Description
Structural Characterization and Nomenclature
The structural characterization of Cyanine 5 Bihexanoic Acid Dye, Potassium Salt involves understanding its complex molecular architecture within the broader context of cyanine dye chemistry. Based on available data for related compounds, particularly the Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt, this compound belongs to the family of polymethine dyes characterized by a conjugated chain system connecting two nitrogen-containing heterocycles. The systematic nomenclature for related compounds follows International Union of Pure and Applied Chemistry conventions, with the Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt formally designated as potassium;(2Z)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate.
The molecular architecture of cyanine dyes features two indole rings connected by a polymethine chain, with the Cyanine 5 designation indicating five methine units in the connecting bridge. The structural framework incorporates quaternary nitrogen atoms that contribute to the positive charge distribution across the molecule, which is balanced by counter-ions such as potassium in salt formulations. The hexanoic acid functionality represents a six-carbon carboxylic acid chain that can be attached to the indole nitrogen atoms, providing sites for bioconjugation and influencing the compound's solubility characteristics. The "bihexanoic" designation suggests the presence of two hexanoic acid moieties, potentially attached to both nitrogen centers of the cyanine structure, though direct structural confirmation requires further investigation.
The nomenclature system for cyanine dyes reflects their historical development and structural complexity, with numerical designations corresponding to the number of methine units in the polymethine chain. The inclusion of functional groups such as hexanoic acid residues and ionic modifications like potassium salts creates additional complexity in naming conventions, requiring precise specification of substitution patterns and stereochemistry. The structural characterization must account for the potential for geometric isomerism around the polymethine chain, with most cyanine dyes existing preferentially in the all-trans configuration due to steric considerations.
Molecular Formula and Weight Analysis
The molecular formula analysis of this compound requires examination of related compounds to establish baseline molecular parameters. The Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt exhibits the molecular formula C33H39KN2O8S2 with a molecular weight of 694.90 grams per mole. This formulation provides insight into the elemental composition typical of functionalized cyanine dyes, including the presence of sulfonate groups that enhance water solubility and the potassium counter-ion that neutralizes negative charges.
Comparative analysis with related structures reveals significant molecular weight variations depending on functional group incorporation. The basic Cyanine5 carboxylic acid structure possesses the molecular formula C32H39ClN2O2 with a molecular weight of 519.1 grams per mole, while the Sulfo-Cyanine5-acid variant shows C33H40N2O8S2 with a molecular weight of 656.8 grams per mole. These variations demonstrate the substantial impact of sulfonic acid groups and additional functional modifications on the overall molecular mass and composition.
The analysis of molecular weight distribution among cyanine derivatives reveals systematic patterns related to functional group incorporation. Table 1 presents comparative molecular data for related Cyanine 5 compounds, illustrating the incremental mass contributions of various substituents and modifications.
Table 1: Molecular Weight Analysis of Related Cyanine 5 Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| Cyanine5 carboxylic acid | C32H39ClN2O2 | 519.1 | Carboxylic acid, chloride |
| Sulfo-Cyanine5-acid | C33H40N2O8S2 | 656.8 | Sulfonic acid groups |
| Cyanine 5 Monofunctional Hexanoic Acid Dye, K Salt | C33H39KN2O8S2 | 694.9 | Hexanoic acid, sulfonate, potassium |
| Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 | Not specified | 743.9 | Bis-carboxylic acid, sulfonic groups |
The molecular weight progression demonstrates the cumulative effect of functional group additions, with each hexanoic acid unit contributing approximately 114 grams per mole to the base structure. The incorporation of sulfonic acid groups adds significant mass while simultaneously enhancing aqueous solubility characteristics. The potassium salt formation involves exchange of protons for potassium ions, with each substitution adding approximately 38 grams per mole while providing charge neutralization.
Chemical Bonding and Molecular Configuration
The chemical bonding patterns in this compound reflect the complex electronic structure characteristic of polymethine dyes. The central polymethine chain exhibits extensive conjugation through alternating single and double bonds, creating a delocalized π-electron system that extends across the entire molecular framework. This conjugation pattern is fundamental to the compound's optical properties, enabling efficient light absorption and emission through electronic transitions between molecular orbitals.
The indole ring systems at each terminus of the molecule contribute to the extended conjugation through their aromatic character and nitrogen atom participation. The quaternary nitrogen atoms in each indole ring carry positive charges that are delocalized throughout the conjugated system. These charged centers interact with counter-ions, specifically potassium ions in the salt formulation, through ionic bonding that influences the compound's crystalline structure and solution behavior.
The hexanoic acid substituents attached to the nitrogen centers introduce additional bonding considerations through their carboxylic acid functionality. These groups can exist in protonated or deprotonated states depending on solution conditions, with the carboxylate form capable of ionic interactions with metal cations. The alkyl chains connecting the carboxylic acid groups to the indole nitrogen atoms provide conformational flexibility while maintaining covalent attachment to the core chromophore structure.
Sulfonic acid groups present in the molecular structure contribute strong ionic character through their sulfonate functionality. These groups remain deprotonated under physiological conditions, providing permanent negative charges that enhance water solubility and enable ionic interactions with biological targets. The molecular configuration must accommodate these multiple charged centers while maintaining optimal conjugation geometry for fluorescent properties.
Structure-Function Relationships
The structure-function relationships in this compound are governed by the interplay between the core chromophore system and peripheral functional groups. The polymethine bridge length determines the fundamental optical properties, with the five-methine Cyanine 5 structure providing absorption and emission wavelengths in the red to near-infrared region. The excitation maximum occurs typically around 646-651 nanometers with emission at 662-670 nanometers, placing these compounds in an optimal spectral window for biological imaging applications.
The hexanoic acid functionalities serve multiple structural and functional roles beyond simple molecular recognition. These six-carbon carboxylic acid chains provide sites for covalent attachment to biological molecules through standard bioconjugation chemistry, enabling the creation of fluorescently labeled biomolecules. The length of the hexanoic acid linker influences the spatial relationship between the fluorophore and the conjugated biomolecule, potentially affecting both fluorescent properties and biological activity of the resulting conjugate.
Sulfonic acid groups incorporated into the structure dramatically enhance aqueous solubility while maintaining fluorescent performance. These strongly polar groups prevent aggregation in aqueous solutions, a common problem with hydrophobic cyanine dyes that can lead to fluorescence quenching. The sulfonation pattern affects both the solubility characteristics and the overall charge distribution of the molecule, influencing its interaction with biological membranes and proteins.
The potassium salt formation provides charge neutralization that affects crystalline packing and solution behavior. Potassium ions interact with multiple anionic sites on the molecule, including carboxylate and sulfonate groups, creating a complex ionic environment that influences the compound's stability and handling characteristics. The choice of potassium over other alkali metals reflects optimization for particular applications, potentially related to biocompatibility or crystallization properties.
Comparative Analysis with Related Cyanine Dyes
Comparative analysis of this compound with related cyanine structures reveals systematic relationships between molecular modifications and functional properties. The fundamental Cyanine5 carboxylic acid structure provides a baseline for comparison, exhibiting basic fluorescent properties with excitation at 646 nanometers and emission at 662 nanometers. This parent structure demonstrates the high extinction coefficient of 250,000 per centimeter per molar concentration that characterizes the cyanine dye family.
The incorporation of sulfonic acid groups, as observed in Sulfo-Cyanine5-acid derivatives, maintains the core optical properties while dramatically improving water solubility. These modifications shift the excitation maximum slightly to 649 nanometers with emission at 670 nanometers, representing minor spectral perturbations that preserve the essential chromophore characteristics. The quantum yield values remain in the range of 0.2 to 0.4, indicating efficient fluorescence despite the structural modifications.
Bis-functional derivatives, such as Sulfo-Bis-(N,N'-carboxylic acid)-Cyanine5, demonstrate the feasibility of incorporating multiple reactive groups without compromising fluorescent performance. These compounds maintain excitation around 649 nanometers and emission near 670 nanometers while providing enhanced conjugation capabilities through dual reactive sites. The molecular weight increase to 743.9 grams per mole reflects the additional functional group content while preserving the essential electronic structure.
Table 2: Comparative Spectroscopic Properties of Cyanine 5 Derivatives
| Compound | Excitation (nm) | Emission (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
|---|---|---|---|---|
| Cyanine5 carboxylic acid | 646 | 662 | 250,000 | 0.2 |
| Sulfo-Cyanine5 derivatives | 649 | 670 | 250,000 | 0.2-0.4 |
| Cyanine 5 bisacid | 651 | 670 | 250,000 | 0.27-0.4 |
The systematic analysis reveals that functional group modifications can be achieved while preserving the essential optical characteristics that make cyanine dyes valuable for fluorescent applications. The hexanoic acid functionalization provides specific advantages for bioconjugation applications while the potassium salt formation offers practical benefits for handling and storage. The overall molecular design represents an optimization of chemical functionality and fluorescent performance tailored for specific analytical and imaging applications.
Properties
IUPAC Name |
potassium;1-(5-carboxypentyl)-2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N2O10S2.K/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPLZDLIQRWUCY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45KN2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Indole Derivatives with Bromohexanoic Acid
A common approach involves quaternizing 2,3,3-trimethylindole with 6-bromohexanoic acid. In a representative procedure, 2,3,3-trimethylindole is refluxed with 6-bromohexanoic acid in acetonitrile at 70–95°C for 72 hours under nitrogen. The reaction yields N-hexanoic acid indole quaternary ammonium bromide, a key intermediate. This method achieves ~65% yield, with purification via precipitation in ethyl acetate and diethyl ether. Critical parameters include stoichiometric excess of 6-bromohexanoic acid (2:1 molar ratio) and inert atmosphere to prevent oxidation.
Solid-Phase Synthesis of Functionalized Indoles
Advanced protocols employ solid-phase peptide synthesis (SPPS) to introduce hexanoic acid groups. For instance, 2-chlorotrityl resin is functionalized with Fmoc-protected aminohexanoic acid, followed by iterative coupling of indole building blocks. This method ensures precise control over substitution patterns, albeit with lower yields (~50%) due to steric hindrance during resin cleavage.
Cyanine Chromophore Assembly
The cyanine core is constructed via condensation of indole precursors, typically through a Vilsmeier-Haack intermediate or palladium-mediated cross-coupling.
Vilsmeier-Haack Formylation
A pivotal step involves generating a formyl-substituted indole using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). In a patented method, cyclohexanone is treated with POCl₃/DMF at 0–5°C, followed by warming to 50°C to yield 2-chloro-3-hydroxymethylenecyclohexene. This intermediate reacts with N-hexanoic acid indole quaternary salts under acidic conditions (acetic acid/acetic anhydride, 1:1) at 90°C, forming the cyanine backbone. The reaction is monitored via UV-Vis spectroscopy, with product formation indicated by a shift from λₘₐₓ ~390 nm (starting material) to ~650 nm (cyanine product).
Palladium-Mediated Cross-Coupling
Recent advancements utilize Suzuki-Miyaura coupling to attach heterobifunctional groups. Asymmetric cyanine 5 dyes are synthesized by reacting iodophenyl-substituted indoles with boronic acid-functionalized partners in tetrahydrofuran (THF)/water (3:1) at 80°C. This method avoids side reactions, achieving >80% purity before chromatography.
Introduction of Hexanoic Acid Side Chains
Post-condensation, the dye is functionalized with hexanoic acid groups via carbodiimide coupling.
Carbodiimide Activation
In a protocol adapted from fluorescent probe synthesis, cyanine 5-COOH (precursor) is activated with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and N,N'-diisopropylcarbodiimide (DIC) in dimethylformamide (DMF). The activated ester reacts with excess 6-aminohexanoic acid at room temperature for 18 hours, followed by potassium hydroxide treatment to form the potassium salt. Purification via preparative HPLC (C18 column, acetonitrile/water gradient) yields the final product in >95% purity.
pH-Dependent Solubility Purification
A scalable method defers chromatography by exploiting the dye’s pH-dependent solubility. After coupling, the reaction mixture is adjusted to pH 3 using 1 M KHSO₄, precipitating unreacted starting materials. The supernatant, containing the water-soluble potassium salt, is lyophilized and washed with cold diethyl ether to remove organic byproducts. This approach reduces purification steps, enabling gram-scale synthesis.
Critical Analysis of Methodologies
The Vilsmeier-Haack route remains popular for its cost-effectiveness, but palladium-mediated coupling offers superior purity and scalability. Solid-phase synthesis, while precise, is limited by resin-loading capacity and is less practical for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Cyanine 5 Bihexanoic Acid Dye, Potassium Salt undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s fluorescence properties.
Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of reduced indole derivatives .
Scientific Research Applications
Biological Imaging
Cyanine 5 is extensively used in fluorescence imaging techniques due to its strong absorption and emission properties in the near-infrared region. This property allows for deeper tissue penetration and reduced background fluorescence.
Applications in Imaging Techniques
- Fluorescence Microscopy : Cy5 is employed to label proteins, nucleic acids, and other biomolecules for visualization under a fluorescence microscope. Its photostability ensures reliable imaging over time .
- In Vivo Imaging : The dye is utilized in animal models to track biological processes in real-time. For instance, studies have demonstrated its effectiveness in imaging tumor growth and metastasis .
Molecular Labeling
Cyanine 5 is instrumental in the labeling of biomolecules for various assays.
Labeling Techniques
- Protein Labeling : The dye can be conjugated to antibodies or proteins through thiol-reactive groups, allowing for specific targeting in immunoassays .
- Nucleic Acid Detection : Cy5 is used as a fluorescent probe for DNA and RNA detection in techniques such as quantitative PCR (qPCR) and microarray analysis. Its high quantum yield enhances sensitivity during detection .
| Application | Technique | Fluorescence Enhancement |
|---|---|---|
| Protein Labeling | Immunofluorescence | High |
| Nucleic Acid Detection | qPCR | Up to 1000-fold |
| In Vivo Imaging | Fluorescence Microscopy | Deep Tissue Penetration |
Therapeutic Research
Recent studies have explored the use of Cyanine 5 in therapeutic applications, particularly in cancer research.
Case Studies
- A study investigating the antiproliferative effects of Cyanine 5 on Caco-2 colorectal cancer cells showed that the dye could induce cell cycle arrest at the G0/G1 phase with a selectivity index indicating significant efficacy against cancer cells compared to normal cells .
- Another research highlighted the potential of heterobifunctional Cyanine 5 dyes for targeted drug delivery systems, allowing for the conjugation of therapeutic agents to specific cellular targets via click chemistry methods .
Synthetic Approaches
The synthesis of Cyanine 5 dyes has been optimized for various applications. A modular synthetic route allows for the incorporation of different functional groups that enhance their utility in biological studies.
Synthesis Overview
Mechanism of Action
The mechanism of action of Cyanine 5 Bihexanoic Acid Dye, Potassium Salt involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the conjugated double-bond system in the dye’s structure, which allows for efficient energy transfer. The dye interacts with molecular targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces, enabling it to label specific biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- Cyanine 5 Bihexanoic Acid Dye, Potassium Salt: Contains two hexanoic acid chains (bihexanoic), enhancing hydrophilicity and membrane permeability. The potassium counterion stabilizes the sulfonate groups, improving water solubility .
- Cyanine 3 Bihexanoic Acid Dye, Potassium Salt: Shares a similar bihexanoic structure but with a shorter polymethine chain, resulting in absorption/emission at ~550/570 nm (visible range) .
- Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt: Features a single hexanoic acid chain, reducing solubility compared to the bihexanoic variant. Its absorption/emission profiles (~650/670 nm) align with Cy5 derivatives but exhibit lower conjugation efficiency due to fewer reactive sites .
- Cyanine 5 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt: Incorporates a succinimidyl ester group, enabling rapid amine-specific conjugation, unlike non-ester variants that rely on carboxylate coupling .
Photophysical Properties
Biological Activity
Cyanine 5 Bihexanoic Acid Dye, Potassium Salt (C5B) is a synthetic fluorescent dye known for its significant biological activity, particularly in the fields of molecular biology and biochemistry. This article delves into its properties, synthesis, biological applications, and relevant research findings.
- Molecular Formula : C33H39KN2O8S2
- Molecular Weight : Approximately 694.9 g/mol
- Appearance : Dark blue solid
- Solubility : Highly soluble in aqueous solutions
C5B is characterized by its thiol-reactive properties, allowing it to form stable conjugates with thiol-containing biomolecules such as proteins. This reactivity is crucial for various labeling and imaging techniques.
C5B primarily interacts with sulfhydryl groups (-SH) present in cysteine residues of proteins, forming stable thioether bonds. This reaction is essential for ensuring that the dye can label proteins without altering their functional properties, making it invaluable in fluorescence microscopy and flow cytometry applications.
Biological Applications
The dye's fluorescent properties enable visualization under specific wavelengths of light, which is critical in several biological assays. Key applications include:
- Protein Labeling : C5B is extensively used to label proteins for tracking and studying their interactions within cells.
- Imaging Techniques : It facilitates various imaging applications, including fluorescence microscopy and flow cytometry.
- Drug Delivery Systems : Research indicates potential use in targeted drug delivery systems due to its ability to selectively bind to biomolecules .
Comparative Analysis with Other Dyes
C5B exhibits unique characteristics compared to other cyanine dyes. The following table summarizes its features relative to similar compounds:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Cyanine 3 Monofunctional Hexanoic Acid Dye | Similar structure but lower fluorescence efficiency | Less reactive towards thiols |
| Alexa Fluor 647 | Broad application range but different reactivity | Not specifically thiol-reactive |
| Rhodamine B | Different excitation/emission spectra | Less specific for thiols |
C5B stands out due to its specific reactivity with thiols, making it particularly suitable for targeted labeling applications.
Case Studies
-
Fluorescence Studies on DNA :
A study utilized C5B to probe local conformations in DNA samples. The results indicated that the attachment of the dye redshifted the absorption and fluorescence spectra by up to 10 nm, suggesting a solvatochromic effect influenced by the dye's interaction with DNA . -
Cytotoxicity in Cancer Cells :
Research demonstrated that cyanine dyes, including C5B, could enhance the cytotoxic effects of pro-apoptotic peptides in cancer cells. The addition of C5B significantly improved the potency of these peptides in various cell lines, indicating its potential role as a delivery vector for therapeutic agents . -
Mitochondrial Targeting :
Cyanine dyes have been shown to effectively target mitochondria in cancer cells. C5B's ability to localize within cellular organelles enhances its utility in developing targeted therapies .
Q & A
Q. What are the critical photophysical properties of Cyanine 5 Bihexanoic Acid Dye (Cy5-BHX) that make it suitable for fluorescence microscopy?
Cy5-BHX exhibits absorption/emission maxima in the near-infrared range (~650 nm absorption, ~670 nm emission), minimizing background autofluorescence in biological samples. Its bihexanoic acid groups enhance water solubility, while the potassium salt stabilizes the dye in aqueous buffers. For optimal use, calibrate excitation sources (e.g., 640 nm laser) and emission filters (670–720 nm) to match its spectral profile .
Q. How does the bihexanoic acid moiety influence Cy5-BHX’s conjugation efficiency with biomolecules?
The dual hexanoic acid chains provide carboxylate groups for covalent coupling to amine-containing targets (e.g., proteins, antibodies) via carbodiimide crosslinkers (e.g., EDC/NHS). Pre-activate the dye at pH 4.5–5.0 to maximize NHS ester formation, and use a 5–10× molar excess of dye to target for efficient labeling. Purify conjugates via size-exclusion chromatography to remove unreacted dye .
Q. What storage conditions preserve Cy5-BHX’s fluorescence stability?
Store lyophilized dye at –20°C in desiccated, light-protected vials. Reconstitute in anhydrous DMSO or phosphate-buffered saline (pH 7.4) and aliquot to avoid freeze-thaw cycles. Avoid prolonged exposure to reducing agents (e.g., DTT, β-mercaptoethanol), which can quench fluorescence .
Advanced Research Questions
Q. How does ionic strength (e.g., potassium salt counterion) modulate Cy5-BHX’s aggregation and fluorescence quantum yield?
High ionic strength promotes dimerization via charge screening, reducing fluorescence intensity. To mitigate aggregation:
Q. What experimental strategies resolve batch-to-batch variability in Cy5-BHX conjugates for quantitative imaging?
Batch variability arises from differences in dye:protein ratio and residual free dye. To standardize:
Q. How do solvent polarity and temperature affect Cy5-BHX’s Stokes shift in live-cell imaging?
In hydrophobic environments (e.g., lipid membranes), Cy5-BHX exhibits a 15–20 nm redshift in emission. For temperature-dependent studies:
- Calibrate emission filters across 25–37°C.
- Use ratiometric imaging with a reference dye (e.g., Cy3) to correct for environmental artifacts .
Methodological Recommendations
- For FRET/Pairing: Use Cy5-BHX as an acceptor with Cy3 (donor) at a 1:2–1:3 donor:acceptor ratio. Verify Förster radius (~5.4 nm) using sensitized emission assays .
- For Super-Resolution Imaging: Combine Cy5-BHX with blinking buffers (e.g., 100 mM mercaptoethylamine, 5% glucose) to enable stochastic optical reconstruction microscopy (STORM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
